EC 403-660-1

Description

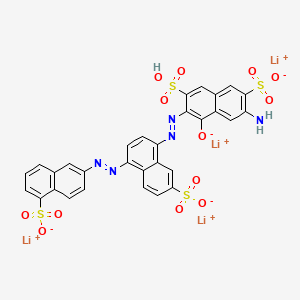

EC 403-660-1 corresponds to the compound Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate (CAS No. 107246-80-0). This azo dye derivative is characterized by a complex aromatic structure with multiple sulfonate (-SO₃⁻) groups and azo (-N=N-) linkages. The tetralithium counterions enhance its solubility in aqueous environments, making it suitable for industrial applications such as textiles, paper, or food coloring .

Key properties include:

- Molecular complexity: Four lithium ions balance the four sulfonate groups.

- Structural features: The presence of naphthylazo and sulfonato groups contributes to its stability and chromophoric properties.

Propriétés

Numéro CAS |

107246-80-0 |

|---|---|

Formule moléculaire |

C30H17Li4N5O13S4 |

Poids moléculaire |

811.488 |

Nom IUPAC |

tetralithium;3-amino-5-oxido-7-sulfo-6-[[7-sulfonato-4-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C30H21N5O13S4.4Li/c31-23-14-21-16(11-27(23)51(43,44)45)12-28(52(46,47)48)29(30(21)36)35-34-25-9-8-24(20-7-5-18(13-22(20)25)49(37,38)39)33-32-17-4-6-19-15(10-17)2-1-3-26(19)50(40,41)42;;;;/h1-14,36H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

Clé InChI |

LISSEWRUYXNFOA-UHFFFAOYSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C6=CC(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate typically involves multiple steps, including diazotization and azo coupling reactions. The starting materials are often naphthalene derivatives, which undergo sulfonation, diazotization, and subsequent coupling to form the final product. The reaction conditions usually involve acidic or basic environments, depending on the specific step of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinonoid derivatives, while reduction typically produces aromatic amines .

Applications De Recherche Scientifique

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate has several scientific research applications:

Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: The compound can be used in staining techniques for biological specimens.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mécanisme D'action

The mechanism by which tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo linkages and sulfonate groups play crucial roles in these interactions, potentially affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize EC 403-660-1, three structurally or functionally related compounds are analyzed:

EC 231-711-6 (Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate)

- CAS No.: 7696-12-0

- Structural similarities : Shares the tetralithium-sulfonato-azo backbone but differs in substituent arrangement (phenylazo vs. naphthylazo groups).

- Hazard profile: Classified as Carcinogen (CA), indicating a divergent toxicity pathway compared to EC 403-660-1 .

- Solubility : Likely comparable due to sulfonate groups, but phenylazo substituents may reduce biodegradability.

EC 405-150-4 (Tetramethrin)

- CAS No.: 106028-58-4

- Hazard profile : Labeled Ss (skin sensitizer) and A (acute toxicity), reflecting distinct mechanisms of action .

- Environmental impact : Less persistent in aquatic systems compared to EC 403-660-1 due to ester hydrolysis pathways.

EC 204-650-8 (C,C’-azodi(formamide))

- CAS No.: 123-77-3

- Structural similarity : Contains azo linkages but lacks sulfonate groups.

- Hazard profile : Respiratory Sensitizer 1 (H334) , highlighting the role of functional groups in toxicity .

- Applications : Primarily a blowing agent in plastics, contrasting with EC 403-660-1’s dye applications.

Data Tables

Table 1: Structural and Hazard Comparison

| EC Number | CAS No. | Key Functional Groups | Hazard Classification | Primary Use |

|---|---|---|---|---|

| 403-660-1 | 107246-80-0 | Naphthylazo, Sulfonato | Aquatic Chronic 2 (H411) | Industrial dye |

| 231-711-6 | 7696-12-0 | Phenylazo, Sulfonato | Carcinogen (CA) | Textile dye |

| 405-150-4 | 106028-58-4 | Pyrethroid ester | Skin sensitizer (Ss) | Insecticide |

| 204-650-8 | 123-77-3 | Azo, Formamide | Respiratory Sensitizer (H334) | Plastics manufacturing |

Table 2: Environmental and Physicochemical Properties

| Property | EC 403-660-1 | EC 231-711-6 | EC 405-150-4 |

|---|---|---|---|

| Water solubility | High (sulfonate) | High | Low (hydrophobic) |

| Log P (octanol-water) | Estimated < 0 | Estimated < 0 | 4.2 (lipophilic) |

| Biodegradability | Low (azo stability) | Low | Moderate |

| Bioaccumulation factor | High | High | Low |

Note: Data inferred from structural analogs in .

Key Research Findings

Structural Determinants of Toxicity: EC 403-660-1’s sulfonate groups increase water solubility, enhancing its mobility in aquatic systems and contributing to its Aquatic Chronic 2 classification. In contrast, EC 231-711-6’s carcinogenicity arises from phenylazo metabolites interacting with DNA . Azo group reduction: Microbial degradation of EC 403-660-1 generates aromatic amines, which are more toxic than the parent compound. This is less pronounced in EC 204-650-8 due to its formamide structure .

Industrial vs. Regulatory Trade-offs :

- EC 403-660-1’s stability as a dye conflicts with environmental regulations, whereas EC 405-150-4 (tetramethrin) balances efficacy with moderate environmental persistence .

Analytical Challenges: Quantifying EC 403-660-1 in environmental samples requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as noted in methodologies from .

Q & A

Q. How do I address ethical challenges in cross-disciplinary EC 403-660-1 research (e.g., nanotoxicology)?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.